(R)-7-(Trifluoromethyl)chroman-4-amine hydrochloride
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Overview
Description
®-7-(Trifluoromethyl)chroman-4-amine hydrochloride is a chemical compound belonging to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry. The presence of the trifluoromethyl group in the compound enhances its metabolic stability and lipophilicity, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-(Trifluoromethyl)chroman-4-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a chromanone derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Amination: The amine group is introduced through a reductive amination process using reagents like sodium cyanoborohydride (NaBH3CN) and an appropriate amine source.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for ®-7-(Trifluoromethyl)chroman-4-amine hydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Using batch reactors for controlled addition of reagents and monitoring of reaction conditions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
®-7-(Trifluoromethyl)chroman-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted chroman derivatives.
Scientific Research Applications
®-7-(Trifluoromethyl)chroman-4-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-7-(Trifluoromethyl)chroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to exert its biological effects.
Signal Transduction: Affecting signal transduction pathways to influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- ®-8-(Trifluoromethyl)chroman-4-amine hydrochloride
- ®-6-(Trifluoromethyl)chroman-4-amine hydrochloride
Uniqueness
®-7-(Trifluoromethyl)chroman-4-amine hydrochloride is unique due to the specific position of the trifluoromethyl group on the chroman ring, which can influence its biological activity and chemical reactivity. This positional difference can result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C10H11ClF3NO |
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Molecular Weight |
253.65 g/mol |
IUPAC Name |
(4R)-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6;/h1-2,5,8H,3-4,14H2;1H/t8-;/m1./s1 |
InChI Key |
XHGVNIMNZBUBRZ-DDWIOCJRSA-N |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC(=C2)C(F)(F)F.Cl |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
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